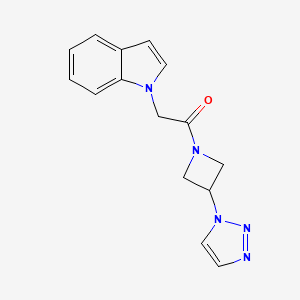

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Beschreibung

The exact mass of the compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-indol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c21-15(19-9-13(10-19)20-8-6-16-17-20)11-18-7-5-12-3-1-2-4-14(12)18/h1-8,13H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHBJXAAMSNTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic molecule characterized by the presence of a triazole ring and an indole moiety. These structural features are known to confer significant biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. Key steps may include:

- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Involves cyclization reactions with suitable precursors.

- Coupling with Indole : The final step couples the triazole-azetidine intermediate with an indole derivative under specific conditions.

Antimicrobial Properties

Recent studies have shown that compounds containing triazole and indole rings exhibit notable antimicrobial activity. For instance, derivatives similar to 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | MIC (μg/mL) against MRSA | Remarks |

|---|---|---|

| 3k | 0.98 | Significant activity against MRSA |

| 5a | 7.80 | Moderate activity against Candida albicans |

Anticancer Activity

In vitro studies have indicated that compounds featuring indole and triazole structures can inhibit cancer cell proliferation. For example, certain synthesized compounds displayed significant antiproliferative activities against lung cancer cell lines (A549), suggesting potential as anticancer agents .

The biological activity of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is thought to involve interactions with various biological targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may interact with cellular receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have explored the biological effects of similar compounds:

Study on Antimicrobial Activity

A study evaluated a series of indole derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural features (such as the presence of the triazole ring) and antimicrobial efficacy .

Study on Anticancer Properties

Another research initiative focused on the anticancer potential of indole derivatives. The findings revealed that specific modifications to the indole structure significantly enhanced cytotoxicity against various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. The triazole and indole rings are known for their roles in inhibiting bacterial growth and cancer cell proliferation.

Antimicrobial Activity :

Research indicates that compounds with triazole and azetidine moieties exhibit significant antimicrobial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets .

Anticancer Potential :

Studies suggest that the indole component may impart anticancer properties, acting through mechanisms such as apoptosis induction in cancer cells. The compound's ability to interact with specific receptors or enzymes involved in cancer progression is under investigation.

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Synthetic Routes :

The synthesis typically involves:

- Formation of the triazole ring through Huisgen cycloaddition.

- Cyclization reactions to create the azetidine structure.

- Coupling with indole derivatives under suitable conditions.

Case Study 1: Antimicrobial Evaluation

In a recent study, various derivatives of triazole-containing compounds were synthesized and evaluated for their antimicrobial activity using serial dilution methods. Some derivatives exhibited promising antibacterial activity comparable to established antibiotics, suggesting that these compounds could be developed into new therapeutic agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of triazole-indole derivatives. The research demonstrated that certain compounds significantly inhibited the growth of cancer cell lines in vitro, highlighting the importance of structural modifications in enhancing efficacy against specific cancer types .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF for polar intermediates, dioxane for reflux conditions) impacts reaction efficiency .

- Catalysts like piperidine or K₂CO₃ may accelerate condensation steps .

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z vs. observed) .

- X-ray Crystallography : SHELXL refinements resolve bond lengths/angles and confirm stereochemistry .

Advanced: How can researchers optimize the yield of the CuAAC step during triazole-azetidine formation?

Methodological Answer:

- Reaction Conditions :

- Solvent : Use DCE:TFE (1:1) to enhance solubility and reduce side reactions .

- Temperature : Moderate heating (40–60°C) balances reactivity and stability of intermediates .

- Catalyst System : Optimize Cu(I) sources (e.g., CuBr with TBTA ligand) to accelerate cycloaddition .

- Workup : Quench with NaHSO₃ to remove excess bromine, followed by EtOAc extraction to isolate the product .

Q. Data-Driven Adjustments :

- Monitor reaction progress via TLC or LC-MS to terminate at peak yield.

- If yields are <50%, consider alternative azide precursors or microwave-assisted synthesis to reduce time .

Advanced: How to address contradictions in crystallographic data for the compound’s azetidine ring conformation?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution data to model thermal motion and hydrogen bonding .

- Validation Tools : Cross-check with PLATON or Mercury to detect outliers in bond angles/distances .

- Comparative Analysis : Compare with structurally analogous compounds (e.g., triazolothiazoles) to identify expected torsional strains .

Q. Example Workflow :

Collect high-quality crystals (slow evaporation in EtOAc/hexane).

Refine using SHELXL’s TWIN/BASF commands for twinned data .

Validate against DFT-optimized geometries (e.g., Gaussian09) to resolve discrepancies .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR Models : Use Molinspiration or SwissADME to calculate logP (~1.1–2.0), PSA (~62 Ų), and bioavailability .

- Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 for metabolic stability) .

- MD Simulations : GROMACS can assess binding dynamics of the azetidine-triazole moiety in aqueous environments .

Q. Emergency Measures :

Advanced: How to troubleshoot low purity in the final product after column chromatography?

Methodological Answer:

- Column Optimization :

- Adjust silica gel mesh size (60–120 for better resolution) .

- Use gradient elution (e.g., 5–20% EtOAc in hexane) to separate polar byproducts .

- Alternative Methods :

- Recrystallize from ethanol/chloroform (1:1) to remove hydrophobic impurities .

- Employ preparative HPLC with C18 columns for challenging separations .

Case Study :

In , recrystallization improved purity from ~70% to >95% after SiO₂ chromatography .

Advanced: What mechanistic insights explain the reactivity of the triazole-azetidine moiety in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The triazole’s electron-withdrawing nature increases azetidine’s electrophilicity, facilitating nucleophilic attack at the carbonyl .

- Steric Factors : The azetidine’s ring strain (~90° bond angles) enhances reactivity compared to larger heterocycles .

- Kinetic Studies : Monitor reaction progress via ¹H NMR to identify rate-limiting steps (e.g., deprotonation vs. alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.